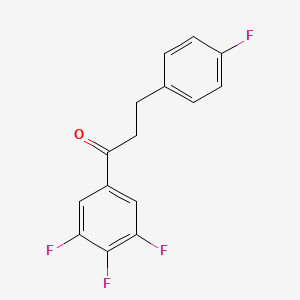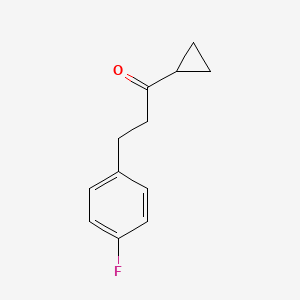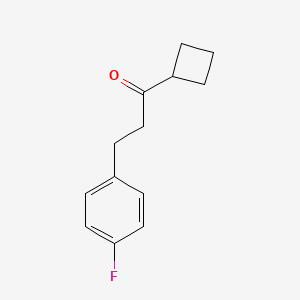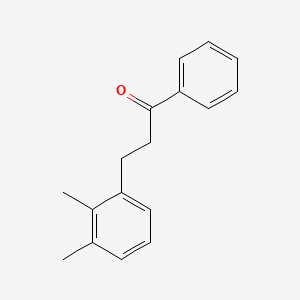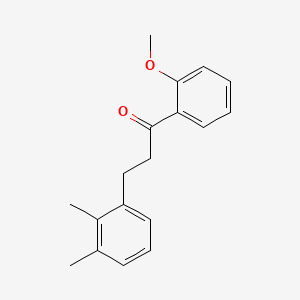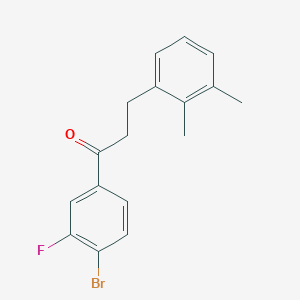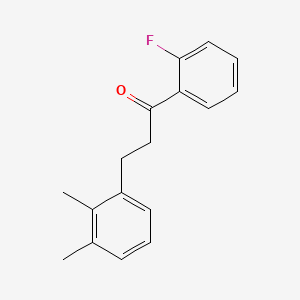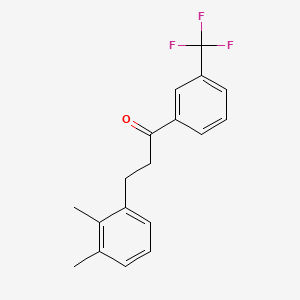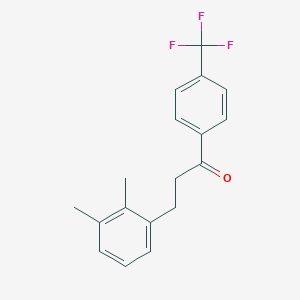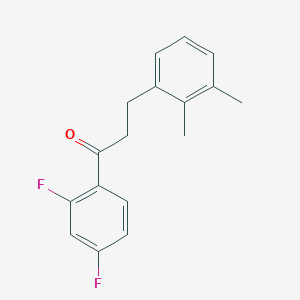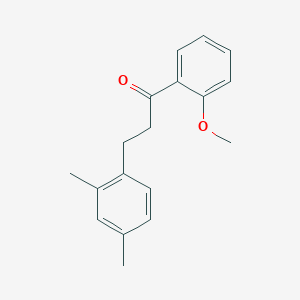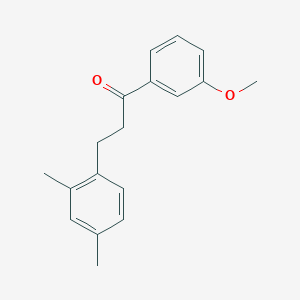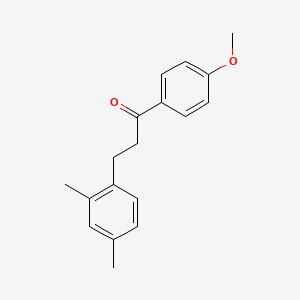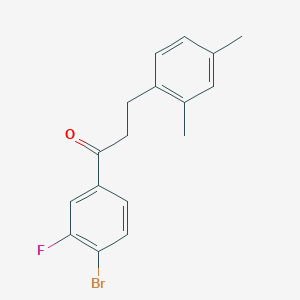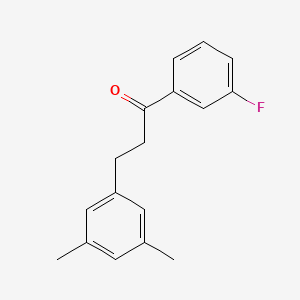
3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electroactive Polymers
3,5-Dimethylphenyl groups have been used in the synthesis of electroactive polymers. For instance, 3,5-Dimethylthiophenol, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone, has been electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer demonstrates semi-conductivity and electrochemical responsiveness, with potential applications in electronic devices and sensors (Yamamoto et al., 1992).
Crystal Engineering and Solvates
Research has also been conducted on the polymorphs and solvates of compounds containing dimethylphenyl groups, which is relevant to the study of 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone. These studies focus on understanding the self-assembly and structural transformations of such compounds, which can be crucial in the development of new materials with specific crystallographic properties (Nath & Baruah, 2013).
Anion Exchange Membranes
In the field of energy, 3,5-dimethylphenyl groups have been utilized in the development of poly(arylene ether sulfone) anion exchange membranes. These membranes, which incorporate 3,5-dimethylphenyl groups, exhibit high hydroxide conductivity and alkaline stability, making them suitable for applications in fuel cells and other energy conversion devices (Shi et al., 2017).
Gas Permeability in Polymers
Studies on methylphenylated and fluoromethylphenylated poly(aryl ethers) have revealed that dimethylphenyl groups can significantly influence gas permeability and permselectivity. This is particularly relevant for oxygen/nitrogen separation, suggesting potential applications in gas separation technologies (Liu et al., 2005).
Low Temperature Flexibility in Polyurethanes
In polymer engineering, the addition of 3,5-dimethylphenyl groups to polyurethane copolymers has been shown to enhance low temperature flexibility. This property is significant for materials required to maintain flexibility and strength in extremely cold environments (Chung et al., 2012).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPQSXINGIFLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644894 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898780-58-0 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

